1,3-ジベンジル-5-フルオロウラシル

説明

Synthesis Analysis

The synthesis of 1,3-Dibenzyl-5-fluorouracil involves complex chemical processes that aim to introduce benzyl groups to the fluorouracil molecule. While specific synthesis routes for 1,3-Dibenzyl-5-fluorouracil are not detailed in the provided literature, related compounds have been synthesized through methods that might be applicable. For instance, derivatives of 5-fluorouracil have been synthesized by reacting with nitrobenzyl chloroformate in the presence of triethylamine, suggesting a potential pathway for introducing benzyl groups into the fluorouracil structure (Lin et al., 1986).

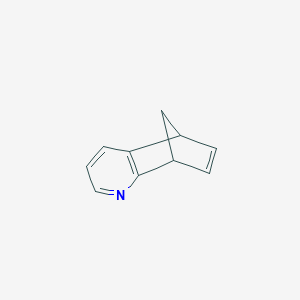

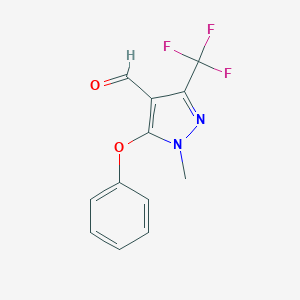

Molecular Structure Analysis

Molecular structure analysis of 1,3-Dibenzyl-5-fluorouracil would focus on the arrangement of atoms within the molecule and the spatial configuration of its benzyl groups relative to the fluorouracil core. Studies on similar compounds highlight the importance of X-ray crystallography in elucidating the structure of benzylated fluorouracil derivatives and their interactions with other molecules (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 1,3-Dibenzyl-5-fluorouracil is influenced by the presence of fluorine and benzyl groups. These modifications can affect the molecule's interactions and its potential as a prodrug. Studies have shown that modifications to the fluorouracil molecule can lead to derivatives with different antimicrobial and antitumor activities, highlighting the significance of chemical substitutions in altering biological properties (Fang et al., 2016).

Physical Properties Analysis

The physical properties of 1,3-Dibenzyl-5-fluorouracil, such as solubility, melting point, and crystal structure, are crucial for its application and formulation. The synthesis and crystal structure elucidation of related compounds provide insights into the factors that influence these properties, including intermolecular hydrogen bonding and molecular packing (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties of 1,3-Dibenzyl-5-fluorouracil, such as its reactivity towards nucleophiles and electrophiles, are determined by its functional groups. Studies on fluorouracil derivatives have explored their potential as antimicrobial agents and antitumor prodrugs, indicating that the benzyl and fluorine substitutions could significantly impact their biological activity and mechanism of action (Fang et al., 2016).

科学的研究の応用

破骨細胞分化の阻害

OCI-101は、破骨細胞形成の新規阻害剤として同定されています . 破骨細胞は、骨基質を吸収する臨床的に重要な細胞であり、破骨細胞による骨破壊の加速は、代謝性骨疾患の発症と密接に関連しています . OCI-101による処置では、多核破骨細胞の形成が用量依存的に抑制されます .

代謝性骨疾患の治療

OCI-101は、代謝性骨疾患の治療のための良好な薬物候補であることが示されています . これらの疾患は、閉経後骨粗鬆症や変形性関節症など、破骨細胞による骨破壊の加速を特徴としています .

卵巣摘出による骨量減少の予防

OCI-101は、マウスにおいて、破骨細胞分化を抑制することで、卵巣摘出による骨量減少を予防することが実証されています . これは、骨量減少に関連する状態の治療におけるその潜在的な用途を示唆しています。

骨リモデリングの調節

骨は、骨吸収を行う破骨細胞と骨形成を行う骨芽細胞のバランスのとれた作用によって、骨リモデリングのプロセスによって継続的に維持されています . OCI-101は、過剰な破骨細胞による骨吸収活性と破骨細胞分化を阻害することで、このプロセスにおいて重要な役割を果たしています

作用機序

Target of Action

1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .

Mode of Action

OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .

Biochemical Pathways

The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .

Pharmacokinetics

Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .

Result of Action

The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .

Action Environment

The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .

特性

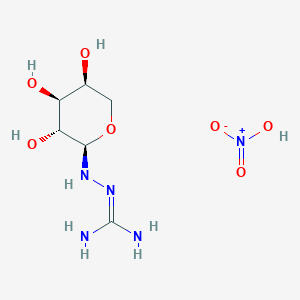

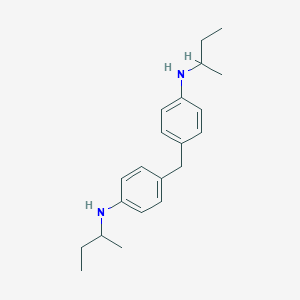

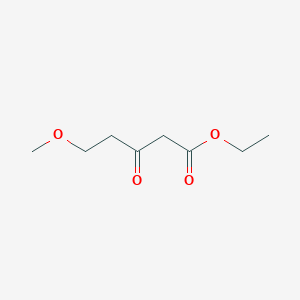

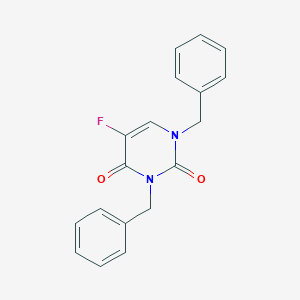

IUPAC Name |

1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHSLFHSJNNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325048 | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75500-02-6 | |

| Record name | NSC408345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?

A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.

Q2: What evidence suggests that 1,3-dibenzyl-5-fluorouracil (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?

A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。